molecular formula C19H19NO4S2 B2473864 Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932465-29-7

Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2473864
CAS RN: 932465-29-7
M. Wt: 389.48
InChI Key: PSFCOECYXHOJKK-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex chemical compound with diverse applications. Its unique structure makes it a valuable tool for scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

  • Physical and Chemical Properties Analysis

    • Safety : Irritant to eyes and skin; handle with care
  • Scientific Research Applications

    Metal–Organic Complexes

    The design and synthesis of metal–organic complexes utilizing flexible carboxylate ligands, including those structurally related to Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, have been explored for their potential applications in constructing diverse molecular architectures. The flexibility of these ligands allows for the formation of discrete molecular chairs and coordination polymers with copper ions, showcasing their utility in the development of novel material structures (Dai et al., 2009).

    Synthetic Routes to Benzothiophenes

    A facile and general method for synthesizing 3-((trifluoromethyl)thio)benzothiophenes, related to Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, demonstrates broad functional group tolerance. This method offers a streamlined approach to accessing a variety of benzothiophene derivatives, which are of interest for their potential applications in pharmaceuticals and materials science (Sheng et al., 2014).

    Photochemical Degradation of Crude Oil Components

    The photochemical degradation of benzothiophene derivatives in aqueous solutions has been studied to understand the fate of crude oil components following oil spills in oceanic environments. These investigations shed light on the environmental impact of oil spills and the potential for natural remediation processes to mitigate their effects (Andersson & Bobinger, 1996).

    Catalysis

    Research into organotin-oxomolybdate coordination polymers, which may utilize structures similar to Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, has shown promising applications in catalysis, particularly for the oxidation of benzothiophene with hydrogen peroxide. These findings highlight the potential for developing new catalysts for environmentally friendly chemical transformations (Abrantes et al., 2003).

    Synthesis of Heteroaromatic Compounds

    The use of Pummerer-type cyclization reactions has been explored for synthesizing heteroaromatic analogues of tetrahydroisoquinoline, utilizing thiophene or benzothiophene derivatives as starting materials. This research opens new avenues for the synthesis of biologically relevant nitrogen heterocycles, demonstrating the versatility of benzothiophene derivatives in organic synthesis (Horiguchi et al., 2004).

    properties

    IUPAC Name

    methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19NO4S2/c1-11-9-12(2)16(13(3)10-11)20-26(22,23)18-14-7-5-6-8-15(14)25-17(18)19(21)24-4/h5-10,20H,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PSFCOECYXHOJKK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19NO4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    389.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

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